The synthesis of alicapistat involves a multistep process that optimizes the production of α-ketoamide peptidomimetic inhibitors. Initial steps include the conversion of protected amino acids into Weinreb amides, followed by reductions and transformations to yield the desired α-ketoamide structure.
Alicapistat has a molecular formula of . Its structure includes multiple functional groups that contribute to its activity as a calpain inhibitor.
The compound's design allows for selective inhibition of calpain enzymes while minimizing interactions with other proteases such as papain and cathepsins B and K .
Alicapistat participates in several chemical reactions during its synthesis, particularly involving oxidation and coupling reactions.
Alicapistat exerts its pharmacological effects by inhibiting calpain enzymes, which are calcium-dependent cysteine proteases involved in cellular signaling pathways related to neurodegeneration.
Alicapistat possesses distinct physical and chemical properties that influence its behavior as a drug candidate.
The pharmacokinetics of alicapistat have been studied in Phase 1 trials, assessing its safety, tolerability, and pharmacodynamics .
Alicapistat has been primarily investigated for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease and mild cognitive impairment.
Calpains constitute a family of calcium-dependent cysteine proteases, with calpain-1 (μ-calpain) and calpain-2 (m-calpain) representing the predominant isoforms in the central nervous system. These isoforms exhibit remarkable functional dichotomy despite sharing >70% structural homology. Calpain-1 activates at micromolar calcium concentrations and serves essential neuroprotective functions, including facilitation of long-term potentiation (LTP), synaptic plasticity, and learning mechanisms. Conversely, calpain-2 requires near-millimolar calcium concentrations for activation and drives neurodegenerative pathways through multiple mechanisms [1] [5] [8].
In Alzheimer's disease (AD), calcium homeostasis becomes profoundly dysregulated due to age-related loss of regulatory proteins (e.g., calbindin) and pathological phosphorylation of ryanodine receptors (pRyR2), which promote calcium leakage from the smooth endoplasmic reticulum. This calcium dysregulation creates conditions favoring sustained calpain-2 activation. Crucially, calpain-2 co-localizes with neurofibrillary tangles and mediates tau hyperphosphorylation through cleavage-mediated activation of kinases GSK3β and cdk5. Additionally, calpain-2 stimulates amyloid-beta (Aβ) production and triggers autophagic degeneration, establishing it as a key driver of AD pathogenesis [1] [2]. Both isoforms are elevated in AD brains, but only calpain-2 demonstrates pathological association with core disease lesions.
Table 1: Calpain Isoforms in Alzheimer's Disease Pathophysiology
Isoform | Activation Threshold | Primary Functions | Pathophysiological Role in AD |
---|---|---|---|
Calpain-1 | Micromolar Ca²⁺ (~μM) | Neuroprotective, LTP induction, synaptic plasticity | Elevated but not directly associated with pathology |
Calpain-2 | Millimolar Ca²⁺ (~mM) | Neurodegenerative, limits plasticity, pro-death signaling | Drives tau hyperphosphorylation, Aβ formation, autophagic degeneration, NFT association |
The functional antagonism between calpain isoforms presents a compelling therapeutic rationale: selective inhibition of calpain-2 could mitigate neurodegenerative processes while preserving calpain-1-mediated neuroprotection. This strategy addresses several limitations of current AD therapeutics:
Calpain-2 inhibition targets upstream pathogenic cascades, including tau phosphorylation and Aβ generation, unlike amyloid-targeting monoclonal antibodies (e.g., aducanumab, lecanemab) that remove existing plaques but show limited disease arrest. Calpain-2 acts as a convergence point for multiple AD pathways, cleaving and activating:
Preclinical validation emerged from studies showing that genetic ablation of calpain-2 or treatment with selective calpain-2 inhibitors reduced neurodegeneration in models of traumatic brain injury and AD. Furthermore, calpain inhibition potentially offers broader neuroprotection than neurotransmitter-focused agents (e.g., acetylcholinesterase inhibitors) by targeting the underlying cellular degeneration rather than symptomatic neurotransmission deficits [2] [7]. This approach represents a shift toward disease-modifying strategies aimed at early intervention before irreversible neuronal damage occurs.
Alicapistat (ABT-957) emerged from systematic optimization of 1-benzyl-5-oxopyrrolidine-2-carboxamides, designed to overcome metabolic liabilities (particularly carbonyl reduction) prevalent in earlier ketoamide-based calpain inhibitors. It exhibits balanced inhibitory activity against both human calpain-1 (IC₅₀ = 395 nM) and calpain-2, with enhanced metabolic stability and favorable pharmacokinetic properties across species. The compound demonstrated oral bioavailability exceeding 80% in rodents and dogs, though moderate (14%) in non-human primates [3] [10].
Alicapistat's preclinical profile positioned it as a clinical candidate for Alzheimer's disease:
Despite promising preclinical data, alicapistat entered but did not progress beyond Phase I clinical development. Phase I studies in healthy young, elderly subjects, and mild-to-moderate AD patients evaluated pharmacokinetics and pharmacodynamics, including sleep parameters (particularly REM) as indicators of CNS penetration. Unlike the active control donepezil (an acetylcholinesterase inhibitor that affects REM sleep), alicapistat (400–800 mg twice daily) showed no detectable effects on sleep architecture, suggesting inadequate CNS concentrations failed to achieve meaningful target engagement [4] [6]. AbbVie terminated development in 2016 due to insufficient target engagement based on preclinical-to-clinical translation challenges [6].
Table 2: Alicapistat Developmental Milestones and Properties
Development Phase | Key Findings | Significance/Outcome |
---|---|---|
Chemical Optimization | 1-Benzyl-5-oxopyrrolidine-2-carboxamide scaffold; mitigated carbonyl reduction | Enhanced metabolic stability vs. prior ketoamide inhibitors |
In Vitro Profile | IC₅₀ = 395 nM (calpain-1); prevented Aβ synaptic deficits (100 nM) | Target engagement in cellular models |
Preclinical PK | High oral bioavailability (>80% rodents/dogs; 14% monkeys); species-dependent clearance | Promising systemic exposure but variable CNS penetration |
Phase I Clinical Trials | No effect on REM sleep; no dose-limiting toxicities; CSF concentrations 9-21 nM | Insufficient CNS exposure for calpain inhibition (below IC₅₀); development terminated |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7